molecular formula C16H19N5O2 B1243228 6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one CAS No. 226906-84-9

6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one

Cat. No. B1243228
CAS RN: 226906-84-9
M. Wt: 313.35 g/mol
InChI Key: HEKGNUXGYUZNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one, commonly known as ABT-702, is a small-molecule inhibitor of the enzyme adenosine kinase. It was first synthesized in 1996 by Abbott Laboratories and has since been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of ABT-702 involves the inhibition of adenosine kinase, an enzyme responsible for the breakdown of adenosine. By blocking adenosine kinase, ABT-702 increases the levels of adenosine, which has various physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. Additionally, ABT-702 has been shown to inhibit the uptake of adenosine by cells, further increasing the levels of adenosine in the body.
Biochemical and Physiological Effects
ABT-702 has various biochemical and physiological effects, including the inhibition of adenosine kinase, the increase in adenosine levels, and the modulation of the adenosine signaling pathway. These effects have been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, as well as the potential to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of ABT-702 is its specificity for adenosine kinase, which allows for targeted inhibition of this enzyme. Additionally, ABT-702 has been shown to have low toxicity in animal studies, making it a potentially safe and effective therapeutic agent. However, one limitation of ABT-702 is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of ABT-702, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanism of action and biochemical effects. Additionally, the use of ABT-702 in combination with other therapeutic agents may enhance its efficacy and broaden its potential applications.

Synthesis Methods

The synthesis of ABT-702 involves several steps, including the reaction of 2,6-dichloropurine with benzylamine to form 6-benzyl-2,6-dichloropurine, which is then reacted with butyl alcohol and potassium carbonate to produce ABT-702. The overall yield of this synthesis method is approximately 25%.

Scientific Research Applications

ABT-702 has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurological disorders. In cancer, ABT-702 has been shown to inhibit the growth of cancer cells by blocking adenosine kinase, which is overexpressed in many types of cancer cells. In autoimmune disorders, ABT-702 has been shown to reduce inflammation and disease severity by modulating the adenosine signaling pathway. In neurological disorders, ABT-702 has been studied for its potential neuroprotective effects and ability to improve cognitive function.

properties

IUPAC Name

6-amino-9-benzyl-2-butoxy-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-2-3-9-23-15-19-13(17)12-14(20-15)21(16(22)18-12)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,18,22)(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKGNUXGYUZNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431291
Record name 6-amino-9-benzyl-2-butoxy-7H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

226906-84-9
Record name 6-amino-9-benzyl-2-butoxy-7H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.